

4-Ethoxyquinazoline chemical structure and properties

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Compound of Interest

Compound Name: 4-Ethoxyquinazoline

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4-Ethoxyquinazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethoxyquinazoline is a heterocyclic aromatic compound belonging to the quinazoline family. While specific data for the unsubstituted **4-ethoxyquinazoline** is limited in publicly available scientific literature, this guide provides a comprehensive overview of its probable chemical structure, properties, and synthesis, based on established chemical principles and data from closely related analogs. Furthermore, it explores the potential biological activities of this compound class, drawing insights from studies on various 4-alkoxyquinazoline derivatives. This document aims to serve as a foundational resource for researchers interested in the synthesis and potential therapeutic applications of **4-ethoxyquinazoline** and its derivatives.

Chemical Structure and Properties

The chemical structure of **4-ethoxyquinazoline** consists of a quinazoline core, which is a bicyclic system composed of a benzene ring fused to a pyrimidine ring, with an ethoxy group (-OCH₂CH₃) attached at the 4-position.

Molecular Formula: C₁₀H₁₀N₂O

SMILES: CCOC1=NC=NC2=CC=CC=C12

InChI Key: (Not available for the unsubstituted compound)

While experimental data for the physicochemical properties of **4-ethoxyquinazoline** are not readily available, properties can be estimated based on related compounds such as 6-bromo-**4-ethoxyquinazoline** and 4-methoxyquinazoline.

Table 1: Physicochemical Properties of **4-Ethoxyquinazoline** and Related Analogs

Property	4-Ethoxyquinazoline (Estimated)	6-Bromo-4-ethoxyquinazoline[1]	4-Methoxyquinazoline[2]
Molecular Weight	~174.20 g/mol	253.09 g/mol	160.17 g/mol
CAS Number	Not Found	124429-25-0	16347-95-8
Appearance	Likely a solid at room temperature	-	Crystalline solid
Melting Point	-	-	-
Boiling Point	-	-	-
Solubility	Expected to be soluble in organic solvents	-	-

Synthesis of 4-Ethoxyquinazoline

A common and effective method for the synthesis of 4-alkoxyquinazolines is through the nucleophilic aromatic substitution of a 4-haloquinazoline precursor. The most probable synthetic route to **4-ethoxyquinazoline** involves the reaction of 4-chloroquinazoline with sodium ethoxide.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is a generalized procedure based on standard organic chemistry principles for the synthesis of aryl ethers.

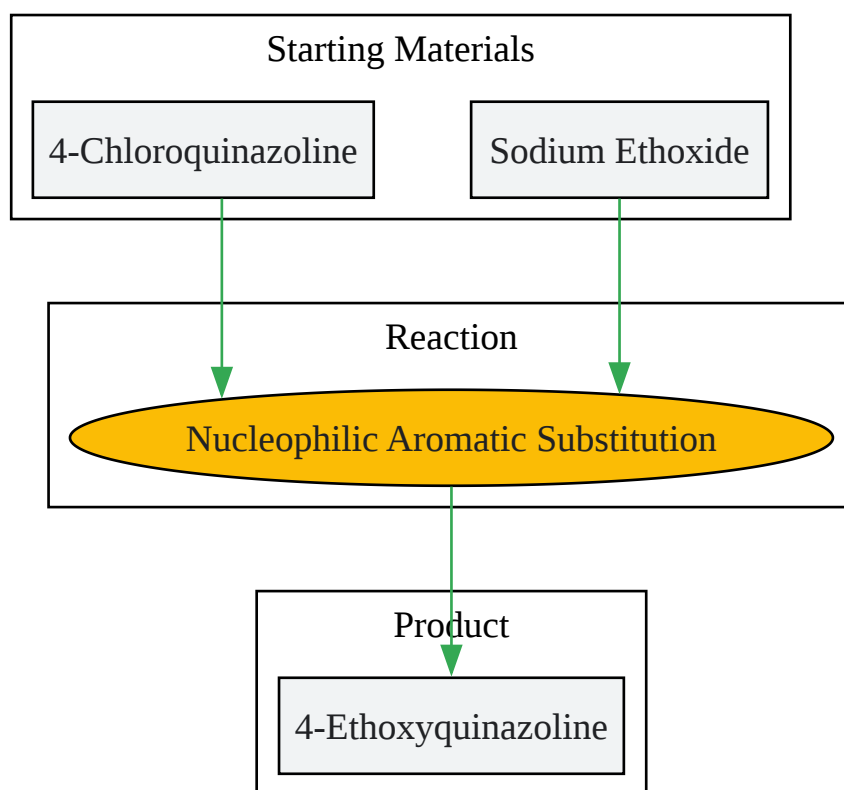
Materials:

- 4-Chloroquinazoline
- Sodium ethoxide (solid or freshly prepared from sodium and absolute ethanol)
- Anhydrous ethanol or another suitable aprotic polar solvent (e.g., DMF, DMSO)
- Inert gas (e.g., Nitrogen or Argon)
- Standard laboratory glassware for reflux and work-up

Procedure:

- **Reaction Setup:** A solution or suspension of 4-chloroquinazoline is prepared in an anhydrous solvent under an inert atmosphere in a round-bottom flask equipped with a reflux condenser.
- **Addition of Nucleophile:** A stoichiometric excess (typically 1.1 to 1.5 equivalents) of sodium ethoxide is added to the reaction mixture.
- **Reaction Conditions:** The mixture is heated to reflux and maintained at this temperature with stirring. The reaction progress is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4), and filtered.
- **Purification:** The crude product is purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield pure **4-ethoxyquinazoline**.

Diagram 1: Synthesis of **4-Ethoxyquinazoline**



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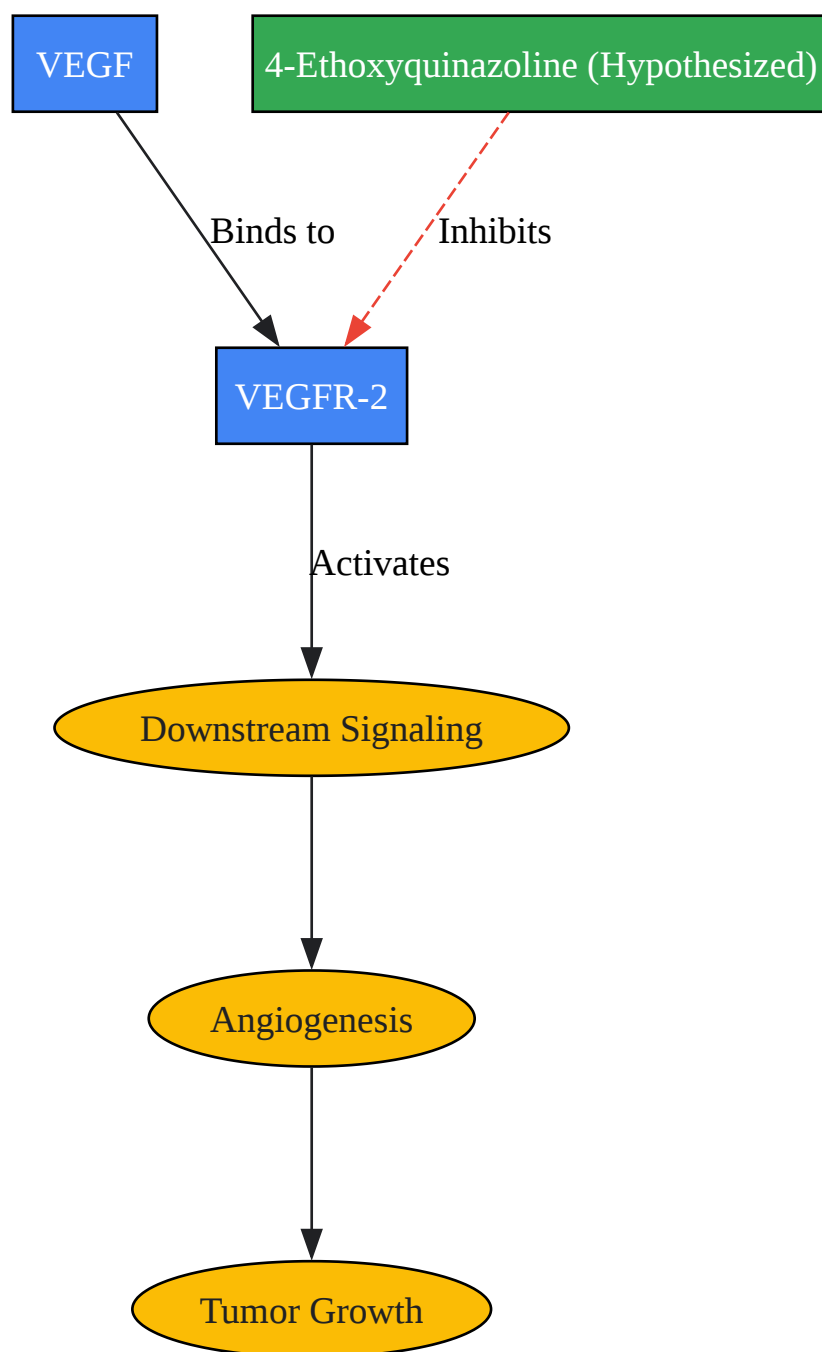
Caption: Synthetic pathway for **4-ethoxyquinazoline**.

Potential Biological Activities and Signaling Pathways

While no specific biological studies have been reported for unsubstituted **4-ethoxyquinazoline**, the broader class of 4-alkoxyquinazolines has been investigated for various pharmacological activities, particularly as anticancer agents.

A study on novel 4-alkoxyquinazoline derivatives identified them as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[3]. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 can block the signaling cascade that promotes endothelial cell proliferation, migration, and survival, thereby inhibiting tumor angiogenesis.

Diagram 2: Potential Signaling Pathway Inhibition



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Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.

Conclusion

4-Ethoxyquinazoline represents an interesting, yet underexplored, member of the quinazoline family. Based on the chemistry of its analogs, it can likely be synthesized via nucleophilic

substitution of 4-chloroquinazoline. The biological activities of related 4-alkoxyquinazolines, particularly as VEGFR-2 inhibitors, suggest that **4-ethoxyquinazoline** could be a valuable scaffold for the development of novel anticancer agents. Further research is warranted to synthesize and characterize this compound and to evaluate its pharmacological profile. This guide provides a starting point for such investigations by consolidating the available knowledge on related structures and proposing a logical path forward for research and development.

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References

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